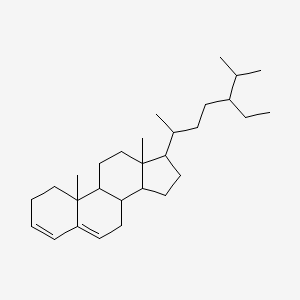
Cholesta-5,7,24-trien-3-ol,(3b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholesta-5,7,24-trien-3-ol,(3b)- typically involves the dehydrogenation of cholesterol derivatives. One common method includes the use of strong oxidizing agents under controlled conditions to introduce double bonds at specific positions in the steroid nucleus .
Industrial Production Methods
Industrial production of Cholesta-5,7,24-trien-3-ol,(3b)- often involves large-scale chemical synthesis using cholesterol as the starting material. The process includes multiple steps of oxidation and dehydrogenation, followed by purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cholesta-5,7,24-trien-3-ol,(3b)- undergoes various chemical reactions, including:
Oxidation: This reaction introduces additional oxygen atoms into the molecule, often converting it into more oxidized forms.
Reduction: This reaction involves the addition of hydrogen atoms, reducing the number of double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Cholesta-5,7,24-trien-3-ol,(3b)-, which can be further utilized in the synthesis of other steroidal compounds .
Scientific Research Applications
Cholesta-5,7,24-trien-3-ol,(3b)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal molecules.
Biology: Studied for its role in the biosynthesis of vitamin D3 and other steroids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of vitamin D3 supplements and other steroid-based products.
Mechanism of Action
The mechanism of action of Cholesta-5,7,24-trien-3-ol,(3b)- involves its conversion into active forms of vitamin D3 through a series of enzymatic reactions. These active forms then interact with vitamin D receptors in the body, regulating various biological processes such as calcium and phosphate metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholesta-5,7,9(11)-trien-3β-ol: Another steroid analog used as a fluorescent probe to track cholesterol in vivo.
Cholecalciferol (Vitamin D3): A closely related compound that is the end product of the biosynthesis pathway involving Cholesta-5,7,24-trien-3-ol,(3b)-.
Uniqueness
Cholesta-5,7,24-trien-3-ol,(3b)- is unique due to its specific structure and role as a precursor in the biosynthesis of vitamin D3. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C27H42O |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(3S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26+,27+/m1/s1 |
InChI Key |
RUSSPKPUXDSHNC-TVNUEEODSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


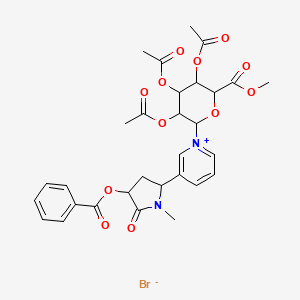
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
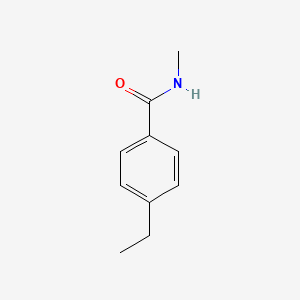
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)

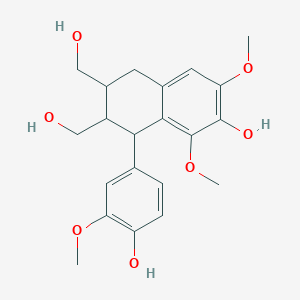
![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)
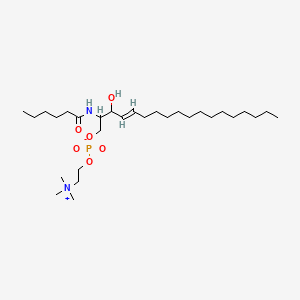
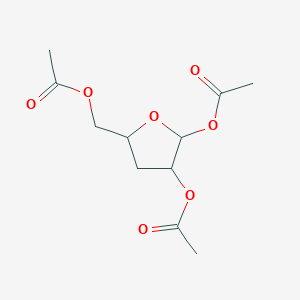
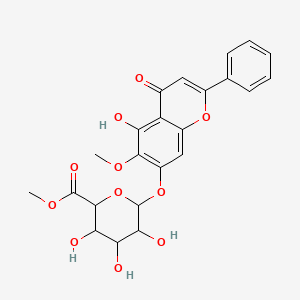
![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)
